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Compound of Interest

Compound Name: 3-Bromothiophene-4-boronic acid

Cat. No.: B010461 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Bromothiophene-4-boronic acid (CAS No: 101084-76-8), a key building block in organic

synthesis, particularly in the development of novel pharmaceuticals and organic electronic

materials. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental

protocols.

Introduction: Significance and Physicochemical
Properties
3-Bromothiophene-4-boronic acid is a bifunctional organoboron compound featuring a

thiophene ring substituted with both a bromine atom and a boronic acid group. This unique

substitution pattern makes it a valuable intermediate in Suzuki-Miyaura cross-coupling

reactions, enabling the introduction of the thiophene moiety into complex molecular

architectures.

Key Physicochemical Properties:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b010461?utm_src=pdf-interest
https://www.benchchem.com/product/b010461?utm_src=pdf-body
https://www.benchchem.com/product/b010461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C4H4BBrO2S PubChem[1]

Molecular Weight 206.85 g/mol ChemBK[2]

Appearance White to light yellow solid ChemBK[2]

Melting Point 193-195 °C ChemBK[2]

Density 1.87 g/cm³ (Predicted) ChemBK[2]

Boiling Point 353.2 °C (Predicted) ChemBK[2]

Safety and Handling: 3-Bromothiophene-4-boronic acid is classified as an irritant, causing

skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this compound. All work should be conducted in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 3-Bromothiophene-4-boronic acid, both ¹H and ¹³C NMR provide critical

information about the electronic environment of the protons and carbons in the thiophene ring.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Bromothiophene-4-boronic acid is expected to show two distinct

signals for the two protons on the thiophene ring, in addition to a broad signal for the acidic

protons of the boronic acid group.

Typical ¹H NMR Data (300 MHz, DMSO-d₆):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 s (broad) 2H B(OH)₂

~8.1 d 1H H-5

~7.8 d 1H H-2

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expert Interpretation: The downfield chemical shifts of the thiophene protons are indicative of

the electron-withdrawing nature of both the bromine atom and the boronic acid group. The

protons on the boronic acid group typically appear as a broad singlet that can exchange with

D₂O.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Expected ¹³C NMR Data (75 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment

~140 C-4 (ipso-carbon attached to Boron)

~135 C-5

~130 C-2

~115 C-3 (ipso-carbon attached to Bromine)

Causality in Experimental Choices: The choice of a deuterated polar aprotic solvent like

DMSO-d₆ is crucial for solubilizing the boronic acid and preventing the rapid exchange of the

B(OH)₂ protons, which allows for their observation in the ¹H NMR spectrum.

Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Bromothiophene-4-
boronic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in

an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A

spectral width of 10-12 ppm is typically sufficient.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Bromothiophene-4-boronic acid will be characterized by absorptions

corresponding to the O-H, C-H, C=C, B-O, and C-Br bonds.

Typical IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Broad, Strong O-H stretching (boronic acid)

~3100 Medium Aromatic C-H stretching

~1600-1400 Medium-Strong
C=C stretching (thiophene

ring)

~1350 Strong B-O stretching

~1050 Strong C-O stretching

~700-600 Medium C-Br stretching
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Expert Interpretation: The broad and strong absorption in the 3500-3200 cm⁻¹ region is a

characteristic feature of the hydrogen-bonded O-H stretching of the boronic acid group. The

presence of sharp peaks in the aromatic C-H stretching region and the C=C stretching region

confirms the thiophene ring structure.

Experimental Protocol for IR Data Acquisition (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Background Scan: Record a background spectrum of the empty ATR crystal.

Sample Application: Place a small amount of the solid 3-Bromothiophene-4-boronic acid
sample onto the ATR crystal and apply pressure to ensure good contact.

Sample Scan: Acquire the IR spectrum of the sample.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum. Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Bromothiophene-4-boronic acid, the mass spectrum will show the

molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Expected MS Data (Electron Ionization - EI):

m/z Relative Intensity Assignment

206/208 High [M]⁺ (Molecular ion)

188/190 Medium [M - H₂O]⁺

161/163 Medium [M - B(OH)₂]⁺

Expert Interpretation: The presence of a pair of peaks with a ~1:1 intensity ratio at m/z 206 and

208 is the hallmark of a compound containing one bromine atom (due to the natural abundance
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of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation often involves the loss of water from the boronic acid

group or the loss of the entire boronic acid moiety.

Experimental Protocol for MS Data Acquisition (GC-MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., methanol or dichloromethane).

GC Method: Develop a suitable gas chromatography (GC) method to ensure the compound

elutes as a sharp peak. The injection port temperature should be high enough to vaporize

the sample but not cause degradation.

MS Method: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-300) in

electron ionization (EI) mode.

Data Acquisition and Analysis: Inject the sample into the GC-MS system. Analyze the mass

spectrum corresponding to the GC peak of the compound, paying close attention to the

molecular ion and the isotopic pattern of bromine-containing fragments.

Visualization of Molecular Structure and Workflow
Molecular Structure
Caption: 2D structure of 3-Bromothiophene-4-boronic acid.

Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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